molecular formula C10H10B2F8N2 B1178051 Pregnavite forte F CAS No. 137426-18-7

Pregnavite forte F

货号: B1178051
CAS 编号: 137426-18-7
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pregnavite Forte F is a prescription-only multivitamin supplement formulated for prenatal care, containing 360 µg folic acid, iron, calcium salts, and other essential vitamins (e.g., B-complex, vitamin D) . Developed by Beecham Pharmaceuticals (now part of GlaxoSmithKline), it gained prominence in the 1980s–1990s for reducing neural tube defect (NTD) recurrence in high-risk pregnancies. Key clinical studies by Smithells et al. demonstrated a recurrence rate of 0.6% in supplemented mothers versus 4.7% in untreated groups . However, its efficacy has been debated due to methodological limitations in early trials, including self-selection bias and lack of randomized controls .

属性

CAS 编号

137426-18-7

分子式

C10H10B2F8N2

同义词

Pregnavite forte F

产品来源

United States

相似化合物的比较

Comparative Analysis with Similar Compounds

Efficacy in NTD Prevention

Table 1: NTD Prevention Efficacy Across Supplements
Compound Folic Acid Dose Study Design NTD Recurrence Rate First Occurrence Reduction Key Evidence
Pregnavite Forte F 360 µg Observational/Cohort 0.6% Not studied initially
High-dose folic acid 4 mg RCT (MRC Trial) ~70% reduction Not studied
Multivitamin (Czeizel) 800 µg RCT N/A 85–100% reduction
Trace elements (control) None RCT 6 cases vs. 0 N/A
  • This compound vs. This challenges the necessity of Pregnavite’s multivitamin composition for recurrence prevention.
  • This compound vs. Other Multivitamins: Czeizel and Dudás’ RCT found that a multivitamin with 800 µg folic acid reduced first-occurrence NTDs by 85–100% . This contrasts with Pregnavite’s focus on recurrence but highlights the broader applicability of multivitamins.

Composition and Mechanisms

Table 2: Key Components of Prenatal Supplements
Component This compound High-Dose Folic Acid Czeizel’s Multivitamin
Folic Acid 360 µg 4,000 µg 800 µg
Iron
Calcium
Additional Vitamins B-complex, D None 12 vitamins, minerals

Controversies and Limitations

Methodological Criticisms

  • Lack of RCTs: Pregnavite’s evidence base relies heavily on non-randomized studies, whereas the MRC trial provided RCT-level validation for high-dose folic acid .

Ethical and Practical Challenges

  • Beecham Pharmaceuticals halted free distribution of Pregnavite for trials due to ethical concerns over placebo use, complicating further RCTs .
  • Public health strategies (e.g., food fortification) are advocated to address folate deficiency in low-income populations, who are less likely to use prenatal supplements .

常见问题

Q. What is the composition of Pregnavite Forte F, and how does its formulation align with clinical trial outcomes for neural tube defect (NTD) prevention?

this compound contains 360 µg folic acid per daily dose (three tablets) alongside other vitamins. Its efficacy in preventing NTD recurrences was demonstrated in studies where it reduced recurrence rates compared to placebo . Methodologically, researchers should compare its formulation to interventions in landmark trials (e.g., the Medical Research Council trial using 4 mg folic acid) to assess dose-response relationships and synergistic effects of additional vitamins .

Q. What clinical trial designs have been used to evaluate this compound’s efficacy in NTD prevention?

Early trials employed non-randomized observational designs, while later studies like the MRC trial adopted randomized, double-blind protocols. Key outcomes included recurrence rates in high-risk populations and comparisons with placebo or mineral-only controls . Researchers should note limitations in early designs, such as selection bias, and prioritize randomized controlled trials (RCTs) with rigorous blinding to mitigate confounding .

Q. How does this compound’s folic acid dosage compare to other interventions in NTD prevention studies?

this compound provides 360 µg folic acid, whereas the MRC trial used 4 mg (4,000 µg) for recurrence prevention. This discrepancy highlights a critical research gap: lower-dose formulations with multivitamins may have distinct mechanisms or synergies. Researchers should analyze pharmacokinetic data and dose-response curves to reconcile efficacy differences .

Advanced Research Questions

Q. What methodological challenges arise when comparing this compound to higher-dose folic acid interventions in RCTs?

Challenges include:

  • Dose Equivalence : Determining whether multivitamin synergies in this compound compensate for lower folic acid doses.
  • Population Heterogeneity : Recruitment from diverse populations (e.g., varying baseline folate levels) may obscure outcomes .
  • Ethical Constraints : Placebo-controlled trials are contentious when standard care includes folate supplementation. Adaptive trial designs or non-inferiority frameworks may address these issues .

Q. How can researchers resolve contradictions in data on this compound’s efficacy for first-occurrence vs. recurrent NTDs?

Contradictions arise from studies showing efficacy in recurrence prevention but inconclusive data on first occurrences. Researchers should:

  • Conduct meta-analyses pooling data from observational and RCTs.
  • Use PICOT frameworks to isolate variables (e.g., Population: nulliparous vs. multiparous women; Intervention: duration and timing of supplementation) .
  • Evaluate confounding factors like dietary folate intake and genetic polymorphisms (e.g., MTHFR mutations) .

Q. What ethical considerations are critical in controlled trials for prenatal supplements like this compound?

Key considerations include:

  • Informed Consent : Ensuring participants understand risks of receiving placebo or mineral-only controls.
  • Equity : Addressing barriers to supplementation in socioeconomically disadvantaged cohorts.
  • Trial Halting Rules : Predefining criteria for early termination if efficacy is overwhelmingly demonstrated .

Q. How can long-term cohort studies evaluate this compound’s safety profile beyond NTD prevention?

Researchers should design prospective cohorts tracking:

  • Offspring Outcomes : Developmental milestones, non-NTD congenital anomalies.
  • Maternal Outcomes : Vitamin toxicity, interactions with other medications.
  • Data Sources : Link electronic health records with national birth registries and adjust for confounding via multivariate regression .

Q. What strategies mitigate bias in studies assessing this compound’s components?

  • Blinding : Double-blind protocols to prevent observer and participant bias.
  • Covariate Adjustment : Use propensity scoring to balance baseline characteristics in non-randomized studies.
  • Sensitivity Analyses : Test robustness of findings to unmeasured confounders .

Q. Methodological Resources

  • For PICOT frameworks , structure questions around Population, Intervention, Comparison, Outcome, and Timeframe to ensure specificity .
  • For data contradiction analysis , employ meta-regression or subgroup analyses to explore heterogeneity across studies .
  • For ethical trial design , reference CONSORT guidelines and consult institutional review boards for risk-benefit assessments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。